ARCC-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

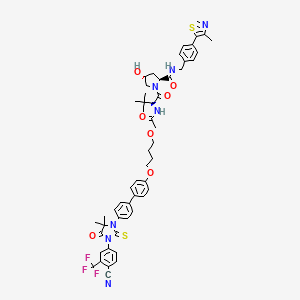

(2S,4R)-1-[(2S)-2-[[2-[4-[4-[4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]phenyl]phenoxy]butoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H56F3N7O7S2/c1-32-45(72-31-59-32)36-11-9-33(10-12-36)28-58-47(66)43-26-40(64)29-61(43)48(67)46(51(2,3)4)60-44(65)30-69-23-7-8-24-70-41-21-16-35(17-22-41)34-13-18-38(19-14-34)63-50(71)62(49(68)52(63,5)6)39-20-15-37(27-57)42(25-39)53(54,55)56/h9-22,25,31,40,43,46,64H,7-8,23-24,26,28-30H2,1-6H3,(H,58,66)(H,60,65)/t40-,43+,46-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUPAJELXESPTNF-PPZGWQTASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCCCOC4=CC=C(C=C4)C5=CC=C(C=C5)N6C(=S)N(C(=O)C6(C)C)C7=CC(=C(C=C7)C#N)C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCCCOC4=CC=C(C=C4)C5=CC=C(C=C5)N6C(=S)N(C(=O)C6(C)C)C7=CC(=C(C=C7)C#N)C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H56F3N7O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1024.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ARCC-4 Mechanism of Action in Androgen Receptor Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Androgen Receptor (AR) is a pivotal driver of prostate cancer progression. While therapies targeting AR signaling, such as enzalutamide, have been effective, the emergence of resistance remains a significant clinical challenge. ARCC-4, a Proteolysis Targeting Chimera (PROTAC), represents a novel therapeutic strategy that circumvents traditional inhibition by inducing the targeted degradation of the AR protein. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing the molecular interactions and cellular processes that lead to the ubiquitination and subsequent proteasomal degradation of the Androgen Receptor. This document includes a compilation of quantitative data, detailed experimental protocols for key validation assays, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to this compound and Targeted Protein Degradation

This compound is a heterobifunctional molecule designed to simultaneously bind to the Androgen Receptor and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery to eliminate the AR protein.[1][2][3] This approach of targeted protein degradation offers several advantages over traditional occupancy-based inhibition, including the potential to overcome resistance mechanisms associated with AR mutations or overexpression.[3][4]

This compound is structurally composed of three key components:

-

An AR-binding moiety derived from the non-steroidal antiandrogen, enzalutamide, which provides high-affinity binding to the ligand-binding domain of the AR.[2]

-

A linker of optimized length and composition that connects the two ends of the molecule.

-

A von Hippel-Lindau (VHL) E3 ligase-recruiting ligand , which engages the VHL E3 ubiquitin ligase complex.[1][2]

By bringing the AR and the VHL E3 ligase into close proximity, this compound facilitates the transfer of ubiquitin molecules from the E3 ligase to the AR, marking it for degradation by the 26S proteasome.[5][6]

Quantitative Analysis of this compound Activity

The potency and efficacy of this compound in inducing AR degradation have been quantified across various prostate cancer cell lines. The key parameters used to evaluate its activity are the DC50 (concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of protein degradation achieved).

| Parameter | Cell Line | Value | Reference |

| DC50 | VCaP | 5 nM | [1][2] |

| Dmax | VCaP | >95% | [1][2] |

| Near-complete Degradation | Prostate Cancer Cells | >98% (at 100 nM, 12 hours) | [1][2] |

Table 1: Quantitative Degradation Parameters of this compound

Mechanism of Action: A Step-by-Step Breakdown

The degradation of the Androgen Receptor by this compound is a multi-step process that occurs within the cellular environment.

-

Cellular Entry: this compound, being a small molecule, is cell-permeable and enters the cytoplasm.

-

Ternary Complex Formation: Inside the cell, this compound acts as a molecular bridge, facilitating the formation of a ternary complex between the Androgen Receptor and the VHL E3 ubiquitin ligase.[1][2] This proximity is crucial for the subsequent ubiquitination event.

-

Ubiquitination of AR: The VHL E3 ligase, now in close proximity to the AR, catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the AR protein. This results in the formation of a polyubiquitin chain on the AR.[5]

-

Proteasomal Recognition and Degradation: The polyubiquitinated AR is then recognized by the 26S proteasome. The proteasome unfolds and de-ubiquitinates the AR, feeding the polypeptide chain into its catalytic core where it is degraded into small peptides.[5][6]

-

Recycling of Components: this compound is released after inducing the ubiquitination of the AR and can then engage another AR molecule, acting catalytically to induce the degradation of multiple AR proteins. The ubiquitin molecules are also recycled by deubiquitinating enzymes (DUBs).

Experimental Protocols

The following protocols are foundational for characterizing the mechanism of action of this compound.

Western Blotting for AR Degradation

This protocol is used to quantify the reduction in AR protein levels following this compound treatment.

Materials:

-

Prostate cancer cell lines (e.g., VCaP, LNCaP)

-

This compound

-

DMSO (vehicle control)

-

RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-AR, Mouse anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

ECL substrate

Procedure:

-

Seed prostate cancer cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound or DMSO for the desired time points (e.g., 4, 8, 12, 24 hours).

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Clarify lysates by centrifugation and determine protein concentration using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST and visualize protein bands using an ECL substrate and an imaging system.

-

Quantify band intensities and normalize AR levels to the loading control.

siRNA-mediated Knockdown of VHL

This experiment confirms the VHL-dependency of this compound-mediated AR degradation.

Materials:

-

VCaP cells

-

siRNA targeting VHL (and a non-targeting control siRNA)

-

Lipofectamine RNAiMAX or similar transfection reagent

-

Opti-MEM reduced-serum medium

-

This compound

Procedure:

-

Seed VCaP cells in 6-well plates.

-

On the day of transfection, dilute siRNA and Lipofectamine RNAiMAX separately in Opti-MEM.

-

Combine the diluted siRNA and transfection reagent and incubate for 5-10 minutes at room temperature to allow complex formation.

-

Add the siRNA-lipid complexes to the cells and incubate for 48-72 hours.

-

After the knockdown period, treat the cells with this compound (e.g., 100 nM) for 12 hours.

-

Harvest cell lysates and perform Western blotting for AR and VHL to confirm knockdown and assess AR degradation as described in Protocol 4.1.

Tandem Ubiquitin Binding Element (TUBE) Pull-Down Assay

This assay is used to detect the polyubiquitination of AR induced by this compound.

Materials:

-

VCaP cells

-

This compound

-

Proteasome inhibitor (e.g., MG132 or Epoxomicin)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 10% glycerol, with protease inhibitors and deubiquitinase inhibitors like N-ethylmaleimide)

-

Agarose-TUBE1 beads

-

Wash buffer (lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., 2x Laemmli sample buffer)

Procedure:

-

Treat VCaP cells with this compound and a proteasome inhibitor for 2-4 hours to allow for the accumulation of ubiquitinated proteins.

-

Lyse the cells in the specialized lysis buffer.

-

Clarify the lysates by centrifugation.

-

Incubate the lysates with Agarose-TUBE1 beads for 4 hours to overnight at 4°C with rotation to capture polyubiquitinated proteins.

-

Wash the beads several times with wash buffer to remove non-specific binders.

-

Elute the captured proteins by boiling the beads in elution buffer.

-

Analyze the eluates by Western blotting using an anti-AR antibody to detect polyubiquitinated AR.

Co-Immunoprecipitation of AR and VHL

This protocol demonstrates the this compound-dependent interaction between AR and VHL.

Materials:

-

VCaP cells

-

This compound

-

Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100 with protease inhibitors)

-

Anti-AR antibody for immunoprecipitation

-

Protein A/G magnetic beads

-

Wash buffer (Co-IP lysis buffer)

-

Elution buffer (e.g., glycine-HCl pH 2.5 or Laemmli buffer)

-

Primary antibodies for Western blotting: Rabbit anti-VHL, Mouse anti-AR

Procedure:

-

Treat VCaP cells with this compound or DMSO for 1-2 hours.

-

Lyse cells in Co-IP lysis buffer.

-

Pre-clear the lysates with Protein A/G beads.

-

Incubate the pre-cleared lysates with an anti-AR antibody overnight at 4°C.

-

Add Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

-

Wash the beads extensively with wash buffer.

-

Elute the bound proteins.

-

Analyze the eluates by Western blotting for the presence of VHL and AR. An increased VHL signal in the this compound-treated sample indicates a PROTAC-induced interaction.

Conclusion

This compound represents a promising therapeutic agent that induces the degradation of the Androgen Receptor through a novel mechanism of action. By hijacking the VHL E3 ubiquitin ligase, this compound effectively marks the AR for proteasomal degradation, leading to a potent and sustained reduction in AR protein levels. This technical guide provides a comprehensive overview of the molecular events involved in this process, supported by quantitative data and detailed experimental protocols. The methodologies and conceptual frameworks presented herein are intended to serve as a valuable resource for researchers in the fields of oncology, drug discovery, and chemical biology who are investigating targeted protein degradation as a therapeutic modality. The continued exploration of PROTACs like this compound holds significant promise for overcoming drug resistance in prostate cancer and other AR-driven diseases.

References

- 1. Cycloheximide chase - Wikipedia [en.wikipedia.org]

- 2. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Androgen receptor degradation by the proteolysis-targeting chimera this compound outperforms enzalutamide in cellular models of prostate cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lifesensors.com [lifesensors.com]

ARCC-4 PROTAC: A Technical Guide to Structure, Mechanism, and Evaluation

Core Structure and Physicochemical Properties

ARCC-4 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the degradation of the Androgen Receptor (AR). Structurally, it is a heterobifunctional molecule that links an AR antagonist, enzalutamide, to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This tripartite architecture—composed of a warhead (AR ligand), a recruiting element (VHL ligand), and a connecting linker—is the cornerstone of its function.

Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C₅₃H₅₆F₃N₇O₇S₂ |

| Molecular Weight | 1024.18 g/mol |

| CAS Number | 1973403-00-7 |

| Appearance | Solid Powder |

| Solubility | Soluble in DMSO |

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound operates by co-opting the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to specifically target and eliminate the Androgen Receptor. The process unfolds in a cyclical manner, allowing a single molecule of this compound to induce the degradation of multiple AR proteins.

The key steps in the mechanism of action are as follows:

-

Ternary Complex Formation: this compound simultaneously binds to the Androgen Receptor and the VHL E3 ubiquitin ligase, forming a ternary complex. This proximity is the critical initiating event for AR degradation.[3]

-

Ubiquitination: Within this complex, the VHL E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the Androgen Receptor, resulting in a polyubiquitin chain attached to the AR.

-

Proteasomal Recognition and Degradation: The polyubiquitinated Androgen Receptor is then recognized by the 26S proteasome. The proteasome unfolds and degrades the tagged AR into smaller peptides, effectively eliminating it from the cell.

-

Recycling of this compound: Following the degradation of the AR, this compound is released and can bind to another Androgen Receptor and VHL E3 ligase, initiating another cycle of degradation.

This catalytic mode of action distinguishes PROTACs like this compound from traditional inhibitors, as they do not require sustained high concentrations to maintain their therapeutic effect.[3]

Quantitative Analysis of this compound Activity

The potency and efficacy of this compound have been quantified in various prostate cancer cell lines. Key parameters include the half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ).

Degradation Potency and Efficacy of this compound

| Cell Line | DC₅₀ (nM) | Dₘₐₓ | Treatment Time (hours) | Reference |

| VCaP | 5 | >95% | 20 | |

| VCaP | - | >98% | 12 | |

| LNCaP | - | >90% (at 100 nM) | 6 | [4] |

Comparative Proliferative Inhibition in VCaP Cells

| Compound | IC₅₀ (nM) | Reference |

| This compound | 3 | [4] |

| Enzalutamide | 81 | [4] |

| Epimer Control | 134 | [4] |

Degradation of Clinically Relevant AR Mutants by this compound

This compound has demonstrated efficacy in degrading various AR mutants associated with resistance to antiandrogen therapies.

| AR Mutant | Description | This compound Activity | Reference |

| F876L | Confers resistance to enzalutamide | Effective Degradation | [4] |

| T877A | Confers resistance to enzalutamide | Effective Degradation | [4] |

| L702H | Associated with resistance | Effective Degradation | [5] |

| H874Y | Associated with resistance | Effective Degradation | [5] |

| M896V | Associated with resistance | Effective Degradation | [5] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's activity. The following are protocols for key experiments used to characterize this PROTAC.

Western Blotting for AR Degradation

This protocol is for determining the extent of AR protein degradation following treatment with this compound.

Materials:

-

Prostate cancer cells (e.g., VCaP, LNCaP)

-

This compound, enzalutamide, and control compounds

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Anti-AR, Anti-VHL, Anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere. Treat cells with varying concentrations of this compound or control compounds for the desired duration (e.g., 6, 12, 20, or 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Normalize protein amounts for each sample and separate the proteins by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-AR) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the AR signal to the loading control (e.g., GAPDH) to determine the percentage of AR degradation.

Tandem Ubiquitin Binding Element (TUBE1) Pull-Down Assay

This assay is used to confirm that this compound induces the polyubiquitination of the Androgen Receptor.[5]

Materials:

-

VCaP cells

-

This compound and control compounds

-

Lysis buffer with deubiquitinase inhibitors (e.g., N-ethylmaleimide, PR-619)

-

TUBE1 agarose beads

-

SDS sample buffer

Procedure:

-

Cell Treatment: Treat VCaP cells with 1 µM of this compound or control compounds for 2.5 hours.[5]

-

Cell Lysis: Lyse the cells in the specialized lysis buffer containing deubiquitinase inhibitors.

-

Incubation with TUBE1 Beads: Incubate the cleared cell lysates with TUBE1 agarose beads for 2 hours at 4°C to capture polyubiquitinated proteins.[5]

-

Washing and Elution: Wash the beads to remove non-specifically bound proteins and elute the captured proteins by boiling in SDS sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by western blotting using an anti-AR antibody to detect polyubiquitinated AR.

Competitive Radioligand Binding Assay

This assay determines the binding affinity of this compound to the Androgen Receptor.

General Principles and Workflow:

This type of assay measures the ability of a test compound (this compound) to compete with a radiolabeled ligand (e.g., [³H]-R1881) for binding to the Androgen Receptor.

Procedure Outline:

-

Preparation: Prepare a source of Androgen Receptor, typically from cell lysates or purified protein.

-

Incubation: In a multi-well plate, incubate the AR preparation with a fixed concentration of a high-affinity radioligand for AR (e.g., [³H]-R1881) and varying concentrations of the unlabeled competitor, this compound.

-

Equilibrium: Allow the binding reaction to reach equilibrium.

-

Separation: Separate the receptor-bound radioligand from the free radioligand. This is often achieved by rapid filtration through a filter mat that traps the receptor-ligand complexes.

-

Quantification: Measure the amount of radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. The IC₅₀ can then be converted to a binding affinity constant (Ki).

References

- 1. nacalai.com [nacalai.com]

- 2. mdpi.com [mdpi.com]

- 3. Androgen receptor degradation by the proteolysis-targeting chimera this compound outperforms enzalutamide in cellular models of prostate cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers [frontiersin.org]

- 5. Androgen receptor degradation by the proteolysis-targeting chimera this compound outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of ARCC-4: A Technical Whitepaper on a Potent Androgen Receptor PROTAC Degrader

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the discovery and development of ARCC-4, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to degrade the Androgen Receptor (AR). AR signaling is a critical driver in the progression of prostate cancer, and targeting AR for degradation represents a promising therapeutic strategy to overcome resistance to traditional androgen receptor antagonists.[1][2][3][4][5]

Introduction to this compound

This compound is a heterobifunctional small molecule that induces the degradation of the Androgen Receptor.[1][6][7] It is classified as a PROTAC, a molecule designed to bring a target protein and an E3 ubiquitin ligase into close proximity, thereby inducing the ubiquitination and subsequent proteasomal degradation of the target protein.[1][4][8]

Developed as a derivative of the established AR antagonist enzalutamide, this compound links this AR-binding moiety to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[6][7][9] This design allows this compound to effectively hijack the cell's natural protein disposal system to specifically eliminate the AR protein.[4][8] Preclinical studies have demonstrated that this degradation approach offers significant advantages over simple inhibition, particularly in models of drug resistance.[2][3][5][10][11]

Mechanism of Action

This compound operates through a catalytic mechanism that involves the formation of a ternary complex between the Androgen Receptor, this compound, and the VHL E3 ligase.[1][6] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the AR protein. The polyubiquitinated AR is then recognized and degraded by the 26S proteasome.[4][10]

Unlike traditional inhibitors like enzalutamide which require sustained high concentrations to block AR function, this compound can act catalytically, with a single molecule capable of inducing the degradation of multiple AR proteins.[1][2] This leads to a profound and durable suppression of AR signaling.

Quantitative Data Summary

This compound has demonstrated high potency and efficacy in degrading the Androgen Receptor across various prostate cancer cell lines. The key quantitative metrics are summarized below.

| Parameter | Cell Line | Value | Reference |

| DC₅₀ (Degradation) | VCaP | 5 nM | [1][6][7][9] |

| Dₘₐₓ (Degradation) | VCaP | >95% | [1][6] |

| Degradation at 100 nM | VCaP, LNCaP | >98% (at 12 hours) | [6][9] |

| Degradation Time | VCaP, LNCaP | >90% depletion by 6 hours (at 100 nM) |

Table 1: In Vitro Degradation Efficacy of this compound

| Cell Line | Treatment (6 days) | Proliferation Inhibition | Reference |

| VCaP | This compound | Potent Inhibition | [2] |

| LNCaP/AR | This compound | Potent Inhibition | [2] |

| VCaP | Enzalutamide | Less potent than this compound | [2] |

| LNCaP/AR | Enzalutamide | Less potent than this compound | [2] |

Table 2: Anti-proliferative Effects of this compound vs. Enzalutamide

This compound is also effective against clinically relevant AR point mutants (e.g., F876L, T877A) that are associated with resistance to antiandrogen therapies.[2][10][12]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

Cell Culture

-

Cell Lines: VCaP and LNCaP prostate cancer cell lines are commonly used.

-

Culture Medium: For VCaP cells, DMEM is supplemented with 10% Fetal Bovine Serum (FBS). For LNCaP cells, RPMI-1640 medium is used, also supplemented with 10% FBS.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂. For experiments involving hormonal stimulation, cells are often cultured in media with charcoal-stripped serum (CSS) to deplete endogenous androgens.[2]

Western Blotting for AR Degradation

This assay is used to quantify the amount of AR protein in cells following treatment.

-

Cell Lysis: After treatment with this compound or control compounds for the desired time, cells are washed with ice-cold PBS and lysed on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (typically 20-30 µg) are mixed with Laemmli sample buffer, boiled, and then loaded onto a polyacrylamide gel (e.g., 4-15% gradient gel).

-

Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

The membrane is blocked for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

The membrane is incubated overnight at 4°C with a primary antibody specific for the Androgen Receptor. A loading control antibody (e.g., GAPDH or β-tubulin) is also used.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: The signal is developed using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is used to quantify the protein bands.

Cell Proliferation Assay

This assay measures the effect of this compound on the growth of cancer cells.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 5,000 cells per well and allowed to adhere overnight.[12]

-

Treatment: Cells are treated with a serial dilution of this compound, enzalutamide, or vehicle control for a period of up to 6 days.[2]

-

Viability Measurement: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

-

Data Analysis: Luminescence is read on a plate reader, and the data is normalized to vehicle-treated controls to determine the percentage of proliferation inhibition. GI₅₀ values are calculated from the dose-response curves.

Apoptosis Assay (Caspase-Glo® 3/7)

This assay quantifies the induction of apoptosis by measuring the activity of caspases 3 and 7, key executioner caspases.

-

Cell Seeding and Treatment: Cells are seeded in a 96-well white-walled plate and treated with the compounds for a specified time (e.g., 48 hours).[2]

-

Reagent Addition: An equal volume of Caspase-Glo® 3/7 Reagent is added to each well.

-

Incubation: The plate is mixed on a plate shaker and incubated at room temperature for 30-60 minutes in the dark.

-

Measurement: The luminescence, which is proportional to caspase activity, is measured using a luminometer.

Tandem Ubiquitin Binding Element (TUBE) Pull-Down Assay

This assay is used to confirm that this compound induces the polyubiquitination of the Androgen Receptor.

-

Cell Treatment and Lysis: VCaP cells are treated with this compound, a proteasome inhibitor (e.g., epoxomicin) to allow accumulation of polyubiquitinated proteins, and a vehicle control. Cells are then lysed in a buffer containing TUBEs.

-

Capture of Ubiquitinated Proteins: The lysate is incubated with an affinity resin (e.g., glutathione agarose for GST-tagged TUBEs) to capture the TUBE-polyubiquitin complexes.

-

Washing and Elution: The resin is washed to remove non-specifically bound proteins. The captured proteins are then eluted.

-

Western Blot Analysis: The eluate is analyzed by western blotting using an antibody against the Androgen Receptor to detect the presence of polyubiquitinated AR.

Conclusion and Future Directions

This compound is a highly potent PROTAC degrader of the Androgen Receptor that demonstrates significant advantages over the traditional inhibitor enzalutamide in preclinical models of prostate cancer.[2][10] Its ability to effectively degrade wild-type and mutant AR, induce apoptosis, and inhibit cell proliferation highlights the therapeutic potential of targeted protein degradation for overcoming drug resistance in AR-driven cancers.[1][2][10] While this compound itself serves as a valuable tool compound for studying AR biology, the principles of its design inform the development of next-generation AR degraders with optimized pharmacokinetic and pharmacodynamic properties for clinical translation.[1][10] Future work will likely focus on developing orally bioavailable AR degraders and evaluating their efficacy and safety in in vivo models and ultimately in clinical trials for castration-resistant prostate cancer.

References

- 1. 3.8. Caspase-3 and -7 Enzyme Activity Assay [bio-protocol.org]

- 2. TUBE (Tandem Ubiquitin Binding Entity) (LifeSensors)ï½Productsï½NACALAI TESQUE, INC. [nacalai.com]

- 3. 4.13. Caspase 3/7 Activity Assay [bio-protocol.org]

- 4. promega.com [promega.com]

- 5. researchgate.net [researchgate.net]

- 6. Caspase-3/7 activity assay [bio-protocol.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Frontiers | Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers [frontiersin.org]

- 9. Caspase-Glo® 3/7 Assay Protocol [promega.com]

- 10. lifesensors.com [lifesensors.com]

- 11. researchgate.net [researchgate.net]

- 12. Androgen receptor degradation by the proteolysis-targeting chimera this compound outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

ARCC-4: A Technical Guide to Target Selectivity and Off-Target Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARCC-4 is a potent, low-nanomolar degrader of the Androgen Receptor (AR) based on the Proteolysis Targeting Chimera (PROTAC) technology.[1] By co-opting the von Hippel-Lindau (VHL) E3 ubiquitin ligase, this compound effectively induces the ubiquitination and subsequent proteasomal degradation of the AR protein.[1] This event-driven pharmacology offers a significant advantage over traditional occupancy-based inhibitors like enzalutamide, particularly in the context of drug resistance.[2][3][4] This technical guide provides an in-depth analysis of this compound's target selectivity, a critical aspect for its therapeutic potential, and details the experimental methodologies used to characterize its on- and off-target effects.

On-Target Activity: Potent and Selective Degradation of the Androgen Receptor

This compound demonstrates high potency in degrading the Androgen Receptor in various prostate cancer cell lines. It achieves a 50% degradation concentration (DC50) in the low nanomolar range and can eliminate over 95% of the cellular AR protein.[5][6] This robust on-target activity extends to clinically relevant AR mutants that confer resistance to conventional antiandrogen therapies.[7]

Quantitative On-Target Activity of this compound

| Parameter | Cell Line | Value | Reference |

| DC50 | VCaP | 5 nM | [1] |

| Dmax | VCaP | >95% | [5] |

| AR Degradation | LNCaP (100 nM, 12h) | >98% | [1] |

Target Selectivity and Off-Target Profile

A crucial aspect of any therapeutic agent is its selectivity for the intended target. This compound has been evaluated for its effects on other nuclear hormone receptors and through broader proteomic screens to identify potential off-target liabilities.

Selectivity Against Other Nuclear Hormone Receptors

Initial selectivity studies focused on nuclear hormone receptors with homology to the Androgen Receptor. These studies revealed a high degree of selectivity for AR. At concentrations effective for AR degradation, this compound shows no significant impact on the levels of the glucocorticoid and estrogen receptors. A modest decrease in progesterone receptor (PR-A and PR-B) levels was observed at a high concentration of 1 µM; however, this effect was absent at lower concentrations that still induce potent AR degradation.

Quantitative Off-Target Activity of this compound

| Off-Target | Cell Line | This compound Concentration | Effect | Reference |

| Glucocorticoid Receptor | T47D | 1 µM | No effect on protein levels | |

| Estrogen Receptor | T47D | 1 µM | No effect on protein levels | |

| Progesterone Receptor (PR-A/B) | T47D | 1 µM | Modest decrease in protein levels | |

| Progesterone Receptor (PR-A/B) | T47D | < 1 µM | No effect on protein levels |

Global Proteomic Profiling

A recent global proteomic analysis of this compound in prostate cancer cells revealed a "distinct molecular signature". While the complete dataset is not yet publicly available, the study reported that downregulated proteins were further investigated. Cell-free ternary complex assays confirmed that these downregulations were not a result of direct this compound-mediated degradation, suggesting the absence of widespread, direct off-target degradation by the PROTAC mechanism.

Signaling Pathways and Mechanism of Action

This compound functions by hijacking the cellular ubiquitin-proteasome system to induce the degradation of the Androgen Receptor. This mechanism involves the formation of a ternary complex between the AR, this compound, and the VHL E3 ubiquitin ligase.

Caption: Mechanism of this compound induced degradation of the Androgen Receptor.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the selectivity and off-target effects of PROTACs like this compound.

Global Proteomics for Off-Target Identification

This protocol outlines a general workflow for identifying off-target effects of a PROTAC using mass spectrometry-based proteomics.

Caption: Workflow for proteomic identification of off-target effects.

Protocol:

-

Cell Culture and Treatment: Plate prostate cancer cells (e.g., LNCaP or VCaP) and treat with this compound at various concentrations and time points. Include a vehicle control (e.g., DMSO).

-

Cell Lysis and Protein Extraction: Harvest cells, wash with PBS, and lyse in a buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

-

Protein Digestion: Reduce and alkylate the protein lysates, followed by digestion with trypsin overnight at 37°C.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixtures using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.

-

Data Analysis: Process the raw mass spectrometry data using a proteomics software suite (e.g., MaxQuant) to identify and quantify proteins. Perform statistical analysis to identify proteins with significantly altered abundance upon this compound treatment.

-

Hit Validation: Validate potential off-targets using orthogonal methods such as Western blotting. To confirm direct PROTAC-mediated degradation, perform cell-free ternary complex formation assays.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm the direct binding of a compound to its target in a cellular context.

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

Protocol:

-

Cell Treatment: Treat intact cells with this compound or vehicle control for a defined period.

-

Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).

-

Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles and separate the soluble fraction from the aggregated proteins by centrifugation.

-

Protein Quantification: Analyze the soluble fractions by Western blotting or other protein quantification methods to determine the amount of the target protein remaining at each temperature.

-

Melt Curve Generation: Plot the percentage of soluble protein as a function of temperature to generate a thermal melt curve. A shift in the curve in the presence of the compound indicates target engagement.

Tandem Ubiquitin Binding Element (TUBE) Pull-Down Assay

This assay is used to confirm the polyubiquitination of the target protein, a key step in PROTAC-mediated degradation.

Protocol:

-

Cell Treatment and Lysis: Treat cells with this compound, a proteasome inhibitor (e.g., MG132), and a vehicle control. Lyse the cells in a buffer containing deubiquitinase inhibitors.

-

Incubation with TUBEs: Incubate the cell lysates with agarose beads conjugated to Tandem Ubiquitin Binding Entities (TUBEs). TUBEs have a high affinity for polyubiquitin chains.

-

Pull-Down and Washing: Pellet the beads by centrifugation and wash them extensively to remove non-specifically bound proteins.

-

Elution and Western Blotting: Elute the bound proteins from the beads and analyze them by Western blotting using an antibody against the target protein (AR). An increase in the amount of pulled-down AR in the this compound treated sample indicates increased polyubiquitination.

Conclusion

This compound is a highly potent and selective degrader of the Androgen Receptor. Current evidence suggests a favorable off-target profile, with minimal effects on other nuclear hormone receptors at therapeutically relevant concentrations and no indication of widespread, direct off-target degradation from initial proteomic studies. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other PROTAC molecules, ensuring a thorough understanding of their selectivity and potential for clinical development. Further comprehensive proteomic analyses will be instrumental in fully elucidating the cellular impact of this compound and solidifying its position as a promising therapeutic candidate for androgen receptor-driven malignancies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Annual Meeting of the Japanese Society of Toxicology [jstage.jst.go.jp]

Methodological & Application

Application Notes and Protocols for Western Blot Analysis of Androgen Receptor Degradation by ARCC-4

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the efficacy of ARCC-4, a potent and selective Proteolysis Targeting Chimera (PROTAC), in promoting the degradation of the Androgen Receptor (AR). The following sections detail the mechanism of this compound, a comprehensive Western blot protocol to quantify AR degradation, and key quantitative data.

Introduction to this compound

This compound is a heterobifunctional small molecule designed to specifically induce the degradation of the Androgen Receptor. It functions by simultaneously binding to the AR ligand-binding domain and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This proximity induces the polyubiquitination of AR, marking it for degradation by the 26S proteasome.[2][3] This targeted protein degradation offers a promising therapeutic strategy for androgen-driven malignancies, such as prostate cancer, by eliminating the AR protein rather than merely inhibiting its function.[4][5]

Mechanism of Action of this compound

The signaling pathway for this compound-mediated AR degradation is initiated by the formation of a ternary complex between AR, this compound, and the VHL E3 ligase. This complex facilitates the transfer of ubiquitin molecules to the AR protein. The polyubiquitinated AR is then recognized and degraded by the proteasome, leading to a reduction in total cellular AR levels.

Figure 1: Mechanism of this compound mediated AR degradation.

Quantitative Data Summary

The efficacy of this compound in promoting AR degradation has been demonstrated in various prostate cancer cell lines. The following table summarizes key quantitative data from published studies.

| Parameter | Cell Line | Value | Reference |

| DC50 | VCaP | 5 nM | [6] |

| Dmax (20 hours) | VCaP | >95% | [1][6] |

| Dmax (12 hours) | VCaP, LNCaP | >98% | [6] |

| Time to >90% Degradation (100 nM) | VCaP, LNCaP | ~6 hours | [2][3] |

DC50 : Concentration required for 50% maximal degradation. Dmax : Maximum percentage of degradation.

Experimental Protocol: Western Blot for AR Degradation

This protocol outlines the steps for treating prostate cancer cells with this compound and subsequently analyzing AR protein levels via Western blotting.

Experimental Workflow

Figure 2: Experimental workflow for Western blot analysis.

Materials and Reagents

-

Cell Lines: VCaP or LNCaP prostate cancer cells

-

This compound (MedChemExpress or other supplier)

-

Cell Culture Media: As recommended for the specific cell line

-

Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.[3]

-

Protein Assay Reagent: BCA or Bradford assay kit

-

SDS-PAGE Gels

-

Transfer Buffer

-

Nitrocellulose or PVDF Membranes

-

Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20)

-

Primary Antibodies:

-

Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

-

Chemiluminescent Substrate

-

Imaging System

Detailed Protocol

1. Cell Culture and Treatment:

-

Seed VCaP or LNCaP cells in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.

-

Prepare a stock solution of this compound in DMSO.

-

Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 10,000 nM) for a specified duration (e.g., 6, 12, or 24 hours).[6] Include a vehicle-only (DMSO) control.

2. Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[3]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes.[9]

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[9]

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.

3. SDS-PAGE and Protein Transfer:

-

Normalize the protein concentrations of all samples with lysis buffer.

-

Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Run the gel until adequate separation is achieved.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

4. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.[3]

-

Incubate the membrane with the primary anti-AR antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.[10]

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[9]

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Repeat the immunoblotting process for the loading control protein on the same membrane after stripping or on a separate gel.

5. Detection and Data Analysis:

-

Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the AR band intensity to the corresponding loading control band intensity for each sample.

-

Calculate the percentage of AR degradation relative to the vehicle-treated control.

Troubleshooting

| Issue | Possible Cause | Solution |

| No or weak AR signal | Insufficient protein loading | Increase the amount of protein loaded. |

| Inactive primary antibody | Use a new or validated antibody. Ensure proper storage. | |

| Inefficient protein transfer | Verify transfer efficiency with Ponceau S staining. | |

| High background | Insufficient blocking | Increase blocking time or use a different blocking agent. |

| Antibody concentration too high | Optimize primary and secondary antibody dilutions. | |

| Insufficient washing | Increase the number or duration of wash steps. | |

| Inconsistent loading control | Pipetting errors | Ensure accurate protein quantification and loading. |

| Uneven transfer | Ensure proper gel-membrane contact during transfer. |

By following this detailed protocol, researchers can effectively and quantitatively assess the degradation of the Androgen Receptor mediated by this compound, providing valuable insights for drug development and cancer research.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. researchgate.net [researchgate.net]

- 3. Androgen receptor degradation by the proteolysis-targeting chimera this compound outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. [PDF] Androgen receptor degradation by the proteolysis-targeting chimera this compound outperforms enzalutamide in cellular models of prostate cancer drug resistance | Semantic Scholar [semanticscholar.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. androgen receptor antibody (66747-1-Ig) | Proteintech [ptglab.com]

- 8. Androgen Receptor Antibody | Cell Signaling Technology [cellsignal.com]

- 9. addgene.org [addgene.org]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Determining Cell Viability Following ARCC-4 Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the effects of ARCC-4, a potent Proteolysis Targeting Chimera (PROTAC) androgen receptor (AR) degrader, on cell viability. The protocols detailed below are suitable for various cancer cell lines, particularly those relevant to prostate cancer research.

This compound is a heterobifunctional molecule that induces the degradation of the androgen receptor, a key driver in prostate cancer progression.[1][2][3] Unlike traditional inhibitors that merely block the receptor's function, this compound facilitates the ubiquitination and subsequent proteasomal degradation of the AR protein.[4][5] This mechanism of action makes it a promising therapeutic agent, particularly in models of drug resistance.[2][6] Studies have shown that this compound effectively induces apoptosis and inhibits the proliferation of prostate cancer cells with a high degree of potency.[1][3][7]

This document outlines two common methods for determining cell viability after this compound treatment: the MTT assay, a colorimetric assay that measures metabolic activity, and the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of viable cells.

Data Presentation

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Lines | Reference |

| DC₅₀ (AR Degradation) | 5 nM | VCaP, LNCaP | [1][7] |

| Dₘₐₓ (AR Degradation) | >95% | VCaP, LNCaP | [1][7] |

| Effect on Cell Proliferation | Inhibition | AR-amplified prostate cancer cells | [1][2][7] |

| Apoptosis Induction | Yes | AR-amplified prostate cancer cells | [1][7] |

Table 2: Comparison of this compound and Enzalutamide

| Feature | This compound | Enzalutamide | Reference |

| Mechanism of Action | AR Degradation (PROTAC) | AR Inhibition (Antagonist) | [1][2] |

| Potency (Cell Proliferation Inhibition) | ~10-fold more potent | - | [4] |

| Activity in High Androgen Environment | Retains antiproliferative effect | No activity | [2][4] |

| Effect on Clinically Relevant AR Mutants | Effective degradation | Susceptible to resistance | [1][4] |

Mandatory Visualizations

Caption: Workflow for assessing cell viability after this compound treatment.

Caption: this compound induced degradation of the Androgen Receptor.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells to form an insoluble purple formazan product.[8] The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

-

Prostate cancer cells (e.g., VCaP, LNCaP)

-

Complete cell culture medium

-

96-well clear flat-bottom plates

-

This compound (stock solution prepared in DMSO)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[8][9]

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

Protocol:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.

-

Include wells with medium only for background control.

-

Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. A suggested starting concentration range is 0.1 nM to 10 µM.

-

Include a vehicle control (DMSO) at the same final concentration as in the this compound treated wells.

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

-

MTT Incubation:

-

Formazan Solubilization:

-

Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

-

Add 150 µL of the solubilization solution (e.g., DMSO) to each well.[8]

-

Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

-

-

Data Analysis:

-

Subtract the average absorbance of the background control wells from all other absorbance readings.

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle control:

-

% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

-

-

Plot the percentage of cell viability against the log of this compound concentration to determine the IC₅₀ value.

-

CellTiter-Glo® Luminescent Cell Viability Assay

This homogeneous assay quantifies ATP, an indicator of metabolically active cells. The luminescent signal is proportional to the amount of ATP present, which is directly proportional to the number of viable cells in culture.[10] This assay is generally more sensitive than the MTT assay.

Materials:

-

Prostate cancer cells (e.g., VCaP, LNCaP)

-

Complete cell culture medium

-

96-well opaque-walled plates (white or black)[11]

-

This compound (stock solution prepared in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)[10]

-

Multichannel pipette

-

Luminometer or a microplate reader with luminescence detection capabilities

Protocol:

-

Reagent Preparation:

-

Thaw the CellTiter-Glo® Buffer and equilibrate to room temperature.

-

Equilibrate the lyophilized CellTiter-Glo® Substrate to room temperature.

-

Transfer the appropriate volume of buffer to the substrate bottle to reconstitute the CellTiter-Glo® Reagent. Mix by gentle inversion until the substrate is fully dissolved.[11]

-

-

Cell Seeding:

-

Follow the same procedure as for the MTT assay (Step 1), but use opaque-walled 96-well plates.

-

-

This compound Treatment:

-

Follow the same procedure as for the MTT assay (Step 2).

-

-

Assay Procedure:

-

After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[11]

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[12]

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[11]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11]

-

-

Data Acquisition:

-

Measure the luminescence using a luminometer or microplate reader.

-

-

Data Analysis:

-

Subtract the average luminescence of the background control wells (medium + reagent only) from all other readings.

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle control:

-

% Viability = (Luminescence of treated cells / Luminescence of vehicle control) x 100

-

-

Plot the percentage of cell viability against the log of this compound concentration to determine the IC₅₀ value.

-

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. Androgen receptor degradation by the proteolysis-targeting chimera this compound outperforms enzalutamide in cellular models of prostate cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PROTACs in the Management of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Androgen receptor degradation by the proteolysis-targeting chimera this compound outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. metaphactory [semopenalex.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. MTT (Assay protocol [protocols.io]

- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 11. OUH - Protocols [ous-research.no]

- 12. ch.promega.com [ch.promega.com]

Application Notes and Protocols for ARCC-4 in Castration-Resistant Prostate Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Castration-resistant prostate cancer (CRPC) presents a significant clinical challenge, often characterized by the reactivation of androgen receptor (AR) signaling despite androgen deprivation therapies. Resistance mechanisms include AR gene amplification, mutations, and the production of AR splice variants. ARCC-4 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to address these challenges by inducing the degradation of the androgen receptor. As an enzalutamide-based compound, this compound recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the AR, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3][4] This mechanism of action offers a promising therapeutic strategy to overcome the limitations of traditional AR inhibitors in CRPC.[5][6][7]

Mechanism of Action

This compound functions as a heterobifunctional molecule, simultaneously binding to the androgen receptor and an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, facilitating the transfer of ubiquitin from the E3 ligase to the AR.[2][3][4] Polyubiquitinated AR is then recognized and degraded by the 26S proteasome, effectively eliminating the receptor from the cancer cells.[1][8] This catalytic mechanism allows a single molecule of this compound to induce the degradation of multiple AR proteins, resulting in potent and sustained pathway inhibition.[5]

Figure 1: Mechanism of action of this compound.

Quantitative Data

This compound has demonstrated superior potency and efficacy in preclinical models of CRPC compared to the standard-of-care AR inhibitor, enzalutamide.

| Parameter | Cell Line | Value | Reference |

| DC50 (Degradation) | VCaP | 5 nM | [1][2][4] |

| Dmax (Degradation) | VCaP | >95% | [2][3][4] |

| AR Degradation (100 nM, 12h) | Prostate Cancer Cells | >98% | [2] |

| AR Depletion (100 nM, 6h) | VCaP & LNCaP | >90% | [8] |

Table 1: In Vitro Degradation Efficacy of this compound

This compound effectively degrades clinically relevant AR mutants that are associated with resistance to antiandrogen therapies.

| AR Mutant | Activity | Reference |

| F876L | Degraded by this compound | [1][5] |

| T877A | Degraded by this compound | [1][9] |

| L702H | Degraded by this compound | [1] |

| H874Y | Degraded by this compound | [1] |

| M896V | Degraded by this compound | [1][9] |

| AR-V7 | Degraded by this compound | [9] |

Table 2: Efficacy of this compound Against Resistant AR Mutants

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in CRPC cell lines.

Figure 2: General experimental workflow.

Cell Culture

-

Cell Lines: VCaP, LNCaP, and 22Rv1 are commonly used CRPC cell lines.

-

Culture Media: Culture VCaP cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS). For experiments, use charcoal-stripped serum (CSS) media to mimic androgen-deprived conditions.[8]

-

Incubation: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

Western Blot for AR Degradation

-

Seeding: Plate 1 x 10^6 VCaP cells in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 6, 12, 24 hours). Include a vehicle control (DMSO).

-

Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis and Transfer: Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against AR and a loading control (e.g., Tubulin, GAPDH) overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize bands using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify band intensity using densitometry software and normalize AR levels to the loading control.

Cell Proliferation Assay (MTT)

-

Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to attach overnight.

-

Treatment: Treat cells with a serial dilution of this compound for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Caspase-Glo 3/7)

-

Seeding: Plate 10,000 cells per well in a white-walled 96-well plate.

-

Treatment: Treat cells with this compound at various concentrations for 24-48 hours.

-

Assay: Add Caspase-Glo 3/7 reagent to each well, mix, and incubate at room temperature for 1 hour.

-

Measurement: Measure luminescence using a plate reader.

-

Analysis: Normalize luminescence values to cell number (can be done in a parallel plate with a viability assay) to determine the induction of apoptosis.

Tandem Ubiquitin Binding Element (TUBE) Pull-Down Assay

This assay confirms the polyubiquitination of AR.[1][8]

-

Treatment: Treat VCaP cells with 1 µM this compound for 2.5 hours. Include a proteasome inhibitor (e.g., epoxomicin) in the last hour to allow for the accumulation of polyubiquitinated proteins.[8]

-

Lysis and Incubation: Lyse the cells and incubate the lysate with TUBE1-agarose beads overnight at 4°C to pull down polyubiquitinated proteins.

-

Washing and Elution: Wash the beads extensively and elute the bound proteins.

-

Western Blot: Analyze the eluate by Western blotting for the presence of AR. An enrichment of AR in the this compound treated sample indicates polyubiquitination.[8]

Overcoming Drug Resistance

This compound has demonstrated the ability to overcome common mechanisms of resistance to enzalutamide:

-

AR Overexpression: In cell lines with AR gene amplification (e.g., VCaP), this compound effectively degrades the high levels of AR protein.[5]

-

AR Mutations: this compound maintains its degradation activity against clinically relevant AR point mutations that can confer resistance to enzalutamide.[3][5][6]

-

High Androgen Environment: Unlike enzalutamide, which can be outcompeted by high levels of androgens, this compound's catalytic mechanism allows it to remain effective in degrading AR even in the presence of elevated androgen concentrations.[1][5][6]

Conclusion

This compound represents a promising therapeutic agent for the treatment of castration-resistant prostate cancer. Its ability to induce potent and sustained degradation of the androgen receptor, including in models of drug resistance, highlights the potential of PROTAC-mediated protein degradation to address unmet needs in oncology. The protocols outlined above provide a framework for the preclinical evaluation of this compound and similar molecules in a research and drug development setting.

References

- 1. PROTACs in the Management of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. This compound is a Highly Potent PROTAC Androgen Receptor Degrader | MedChemExpress [medchemexpress.eu]

- 5. Androgen receptor degradation by the proteolysis-targeting chimera this compound outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Androgen receptor degradation by the proteolysis-targeting chimera this compound outperforms enzalutamide in cellular models of prostate cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring ARCC-4 Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and measuring the binding affinity of ARCC-4, a potent Proteolysis Targeting Chimera (PROTAC) designed to degrade the Androgen Receptor (AR). As a bifunctional molecule, this compound simultaneously binds to the Androgen Receptor and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the AR.[1][2][3] Accurate measurement of its binding affinities to both AR and VHL, as well as the thermodynamics of the ternary complex formation, is crucial for its development and optimization.

Data Presentation: Quantitative Binding Data

While direct equilibrium dissociation constants (Kd) for this compound are not extensively published, inhibitory concentration (IC50) values from competitive binding assays provide valuable insight into its affinity for the Androgen Receptor.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| This compound | Androgen Receptor | Radioligand Binding Assay | 36 | [4] |

| Enzalutamide | Androgen Receptor | Radioligand Binding Assay | 70 | [4] |

| This compound Epimer | Androgen Receptor | Radioligand Binding Assay | 41 | [4] |

Note: The IC50 value represents the concentration of the compound required to inhibit 50% of the binding of a radiolabeled ligand to the Androgen Receptor. Lower IC50 values are indicative of higher binding affinity.

Signaling Pathway: Androgen Receptor Degradation by this compound

The following diagram illustrates the mechanism of action of this compound, leading to the degradation of the Androgen Receptor.

References

- 1. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. researchgate.net [researchgate.net]

- 4. Androgen receptor degradation by the proteolysis-targeting chimera this compound outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Inconsistent ARCC-4 Degradation Results

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments with ARCC-4, a potent Proteolysis Targeting Chimera (PROTAC) for Androgen Receptor (AR) degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a heterobifunctional small molecule known as a PROTAC. It is designed to specifically induce the degradation of the Androgen Receptor (AR). This compound functions by simultaneously binding to the AR and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] This brings the AR in close proximity to the E3 ligase, leading to the ubiquitination of AR and its subsequent degradation by the proteasome.[4][5] This "event-driven" mechanism allows for the catalytic degradation of the target protein.[6][7]

Q2: What is the expected potency and efficacy of this compound?

A2: this compound is a highly potent AR degrader. In various prostate cancer cell lines, it exhibits a half-maximal degradation concentration (DC50) of approximately 5 nM.[1][2][3] It can achieve near-complete AR degradation (>98%) at a concentration of 100 nM within 12 hours of treatment.[1]

Q3: Does this compound degrade all forms of the Androgen Receptor?

A3: this compound has been shown to be effective against wild-type AR and several clinically relevant AR mutants that are associated with resistance to conventional anti-androgen therapies.[2][4][8]

Q4: How quickly should I expect to see AR degradation after this compound treatment?

A4: Significant AR degradation can be observed relatively quickly. In VCaP cells treated with 100 nM this compound, approximately 90% of AR is degraded within 4 to 6 hours, with near-complete degradation occurring by 12 hours.[4][5]

Troubleshooting Guide

This guide addresses common issues that may lead to inconsistent or unexpected this compound degradation results.

Issue 1: Little to No AR Degradation Observed

| Potential Cause | Troubleshooting Suggestion |

| Cell Line Inappropriateness | Confirm that your cell line expresses both the Androgen Receptor and the VHL E3 ligase. The degradation mechanism is dependent on the presence of both. |

| Inactive Compound | Ensure proper storage of this compound at -20°C.[3] Repeated freeze-thaw cycles should be avoided. Prepare fresh dilutions from a stock solution for each experiment. |

| Suboptimal Compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. A typical starting range is 1-100 nM. |

| Insufficient Treatment Time | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal treatment duration for observing maximal degradation. |

| Proteasome Inhibition | Ensure that other compounds in your experimental cocktail are not inadvertently inhibiting the proteasome. As a control, pre-treating cells with a proteasome inhibitor like MG132 or epoxomicin should rescue AR from this compound-mediated degradation.[4][5] |

| Poor Cell Permeability | While this compound is cell-permeable, issues can arise. Ensure the final DMSO concentration in your cell culture media is low (typically <0.1%) as high concentrations can affect cell membrane integrity. |

Issue 2: Incomplete or Partial AR Degradation

| Potential Cause | Troubleshooting Suggestion |

| High Target Protein Expression | Cell lines with extremely high AR expression levels may require higher concentrations of this compound or longer treatment times to achieve complete degradation. |

| "Hook Effect" | At very high concentrations, PROTACs can exhibit a "hook effect," where the formation of binary complexes (this compound with AR or VHL separately) is favored over the productive ternary complex, leading to reduced degradation. If you observe decreased degradation at higher concentrations, test a wider range of lower concentrations. |

| Increased AR Synthesis | The cell may be compensating for AR degradation by increasing its synthesis. Consider co-treatment with an inhibitor of transcription (e.g., actinomycin D) or translation (e.g., cycloheximide) to assess the degradation rate without the influence of new protein synthesis. |

| Cell Density and Health | Ensure cells are in the logarithmic growth phase and not overly confluent, as this can affect cellular processes, including protein degradation. |

Issue 3: High Variability Between Experiments

| Potential Cause | Troubleshooting Suggestion |

| Inconsistent Cell Culture Conditions | Maintain consistent cell passage numbers, seeding densities, and media formulations between experiments. |

| Variability in Reagent Preparation | Prepare fresh dilutions of this compound and other reagents for each experiment. Ensure accurate pipetting and thorough mixing. |

| Western Blotting Inconsistencies | Standardize all steps of the Western blotting protocol, including protein quantification, gel loading, transfer efficiency, antibody concentrations, and incubation times. Use a reliable loading control to normalize for protein loading. |

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from published studies.

Table 1: this compound Degradation Potency and Efficacy

| Cell Line | DC50 | Dmax | Treatment Time (for Dmax) | Reference |

| VCaP | 5 nM | >95% | 20 hours | [1] |

| LNCaP | Not specified | >98% | 12 hours | [1] |

Table 2: this compound Degradation Kinetics in VCaP Cells (100 nM)

| Treatment Time | % AR Degradation | Reference |

| 4 hours | ~90% | [4] |

| 6 hours | >90% | [5] |

| 12 hours | >98% | [4] |

Key Experimental Protocols

1. Western Blotting for AR Degradation

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with a primary antibody against AR and a loading control (e.g., GAPDH, β-actin, or tubulin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Densitometry analysis can be performed to quantify the AR band intensity, normalized to the loading control.

2. Cell Viability Assay (e.g., using Resazurin)

-